Cas no 14521-81-4 (3-Fluoro-1H-pyrazole)

3-Fluoro-1H-pyrazole is a fluorinated heterocyclic compound featuring a pyrazole core substituted with a fluorine atom at the 3-position. This structural modification enhances its reactivity and utility as a versatile intermediate in pharmaceutical and agrochemical synthesis. The fluorine atom imparts improved metabolic stability and bioavailability, making it valuable for the development of bioactive molecules. Its electron-withdrawing properties also facilitate selective functionalization, enabling precise modifications in medicinal chemistry applications. The compound exhibits good solubility in common organic solvents, simplifying its handling in synthetic workflows. As a building block, 3-Fluoro-1H-pyrazole is particularly useful in the design of kinase inhibitors and other targeted therapeutics.
3-Fluoro-1H-pyrazole structure
3-Fluoro-1H-pyrazole structure
Product Name:3-Fluoro-1H-pyrazole
CAS No:14521-81-4
MF:C3H3FN2
MW:86.0677235126495
MDL:MFCD18205877
CID:1006782
PubChem ID:15055508
Update Time:2025-10-23

3-Fluoro-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 3-Fluoro-1H-pyrazole
    • 5-Fluoro-1H-pyrazole
    • 3-fluoro-1(2)H-pyrazole
    • 3-Fluor-pyrazol
    • AGN-PC-003K1K
    • ANW-61941
    • CTK8B9072
    • QC-9215
    • SureCN1935236
    • SureCN2995193
    • 1H-Pyrazole, 3-fluoro-
    • fluoropyrazole
    • 5-fluoropyrazole
    • WNDHCIJGEKNYNF-UHFFFAOYSA-N
    • STL556458
    • BBL102654
    • 7175AA
    • SB11400
    • SY072990
    • P13416
    • EN300-396000
    • 73311-17-8
    • AKOS024046860
    • 14521-81-4
    • AS-57810
    • AKOS016004925
    • AMY34850
    • MFCD18205877
    • CS-0035415
    • DTXSID20567640
    • MDL: MFCD18205877
    • Inchi: 1S/C3H3FN2/c4-3-1-2-5-6-3/h1-2H,(H,5,6)
    • InChI Key: WNDHCIJGEKNYNF-UHFFFAOYSA-N
    • SMILES: FC1=CC=NN1

Computed Properties

  • Exact Mass: 86.02809
  • Monoisotopic Mass: 86.02802627g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 0
  • Complexity: 48.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 28.7
  • XLogP3: 0.6

Experimental Properties

  • PSA: 28.68

3-Fluoro-1H-pyrazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
F174272-1g
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14521-81-4 97%
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¥8,564.00 2021-05-24
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SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
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3-Fluoro-1H-pyrazole Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:14521-81-4)3-Fluoro-1H-pyrazole
Order Number:A852904
Stock Status:in Stock
Quantity:250mg/1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:43
Price ($):177.0/404.0/1871.0
Email:sales@amadischem.com

Additional information on 3-Fluoro-1H-pyrazole

Recent Advances in the Study of 3-Fluoro-1H-pyrazole (CAS: 14521-81-4) in Chemical Biology and Pharmaceutical Research

The compound 3-Fluoro-1H-pyrazole (CAS: 14521-81-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic scaffold is particularly valued for its ability to serve as a key building block in the synthesis of bioactive molecules, including kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. Recent studies have highlighted its potential in modulating protein-protein interactions and enhancing the pharmacokinetic properties of lead compounds.

One of the most notable advancements in the study of 3-Fluoro-1H-pyrazole is its incorporation into novel kinase inhibitors. Researchers have demonstrated that the fluorine substitution at the 3-position significantly improves the binding affinity and selectivity of these inhibitors toward specific kinase targets. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the development of a series of pyrazole-based inhibitors targeting EGFR mutations, where 3-Fluoro-1H-pyrazole derivatives exhibited superior inhibitory activity compared to their non-fluorinated counterparts. The study also revealed that the fluorine atom plays a critical role in stabilizing the inhibitor-enzyme complex through hydrogen bonding and hydrophobic interactions.

In addition to its applications in kinase inhibition, 3-Fluoro-1H-pyrazole has been explored as a precursor for the synthesis of antimicrobial agents. A recent study in Bioorganic & Medicinal Chemistry Letters described the design and evaluation of fluoro-pyrazole derivatives against multidrug-resistant bacterial strains. The results indicated that these compounds exhibit potent antibacterial activity, particularly against Gram-positive pathogens, with minimal cytotoxicity toward mammalian cells. The researchers attributed this selectivity to the unique electronic and steric properties imparted by the fluorine atom, which enhances membrane permeability and target engagement.

Another emerging area of research involves the use of 3-Fluoro-1H-pyrazole in the development of anti-inflammatory drugs. A 2024 study in the European Journal of Medicinal Chemistry investigated the anti-inflammatory effects of fluoro-pyrazole derivatives in murine models of acute inflammation. The findings demonstrated that these compounds effectively suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the NF-κB signaling pathway. The study further suggested that the fluorine substitution enhances the metabolic stability of the compounds, leading to prolonged in vivo efficacy.

Despite these promising developments, challenges remain in the large-scale synthesis and optimization of 3-Fluoro-1H-pyrazole derivatives. Recent efforts have focused on improving synthetic methodologies to achieve higher yields and purity. For example, a 2023 publication in Organic Process Research & Development outlined a scalable and environmentally friendly route for the synthesis of 3-Fluoro-1H-pyrazole using continuous flow chemistry. This approach not only reduces the generation of hazardous waste but also enhances the reproducibility and efficiency of the synthesis.

In conclusion, 3-Fluoro-1H-pyrazole (CAS: 14521-81-4) continues to be a valuable scaffold in chemical biology and pharmaceutical research, with recent studies underscoring its potential in drug discovery. Its unique physicochemical properties, combined with its versatility in medicinal chemistry, make it a promising candidate for the development of next-generation therapeutics. Future research is expected to further explore its applications in targeted therapy and combination treatments, addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:14521-81-4)3-Fluoro-1H-pyrazole
A852904
Purity:99%/99%/99%
Quantity:250mg/1g/5g
Price ($):177.0/404.0/1871.0
Email